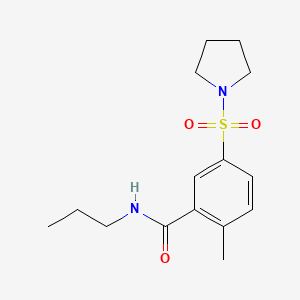
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known as MPSB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPSB is a sulfonyl amide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
作用機序
The mechanism of action of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide is not fully understood, but it is thought to act as a modulator of ion channels and G protein-coupled receptors. This compound has been shown to bind to the intracellular side of ion channels, causing a conformational change that alters the channel's activity. This compound has also been shown to bind to the transmembrane region of G protein-coupled receptors, causing a change in the receptor's conformation and altering its signaling activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of G protein-coupled receptor signaling, and the inhibition of protein-protein interactions. This compound has also been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
実験室実験の利点と制限
One advantage of using 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its specificity for certain ion channels and G protein-coupled receptors, allowing researchers to investigate the function of these proteins in a targeted manner. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the use of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide in scientific research. One area of interest is the investigation of the role of this compound in the regulation of neuronal activity, particularly in the context of neurological disorders such as epilepsy and Parkinson's disease. This compound may also have potential as a therapeutic agent for the treatment of pain and inflammation, and further research in this area is warranted. Additionally, the development of more specific and potent analogues of this compound may lead to the discovery of novel targets for drug development.
合成法
The synthesis of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 2-methyl-5-nitrobenzoic acid with propylamine, followed by the reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with pyrrolidine-1-sulfonyl chloride to yield this compound.
科学的研究の応用
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein-protein interactions. This compound has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels, making it a valuable tool for investigating the role of these channels in cellular processes. This compound has also been used to study the function of G protein-coupled receptors, which play a critical role in cellular signaling pathways.
特性
IUPAC Name |
2-methyl-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-16-15(18)14-11-13(7-6-12(14)2)21(19,20)17-9-4-5-10-17/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGKVPWPTGKREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

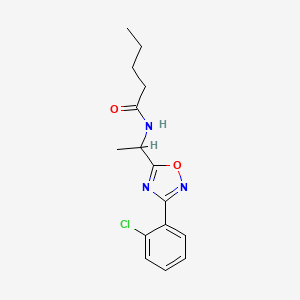
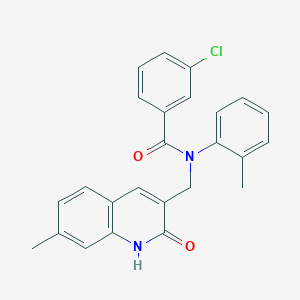

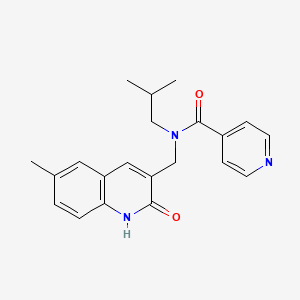
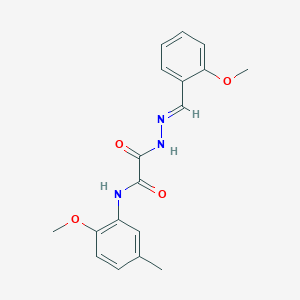

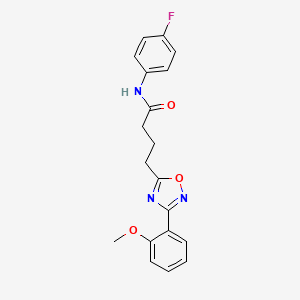

![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)

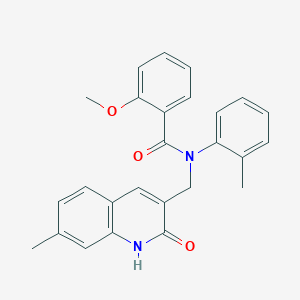
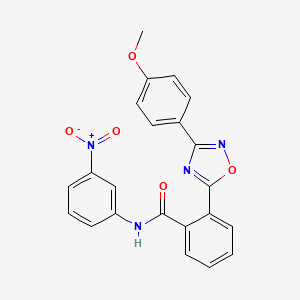
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)
